![molecular formula C17H16FN3O2S B2534473 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-31-2](/img/structure/B2534473.png)

4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

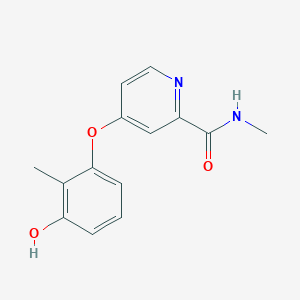

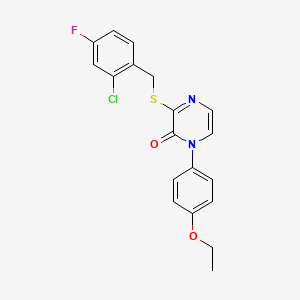

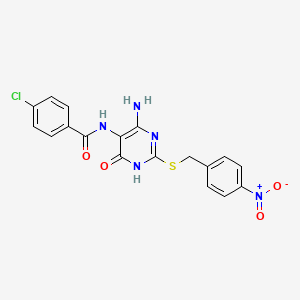

The compound "4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one" is a structurally complex molecule that incorporates elements such as a fluorophenyl group, a pyridinyl moiety, and a piperazinone core. This type of compound is of interest in medicinal chemistry due to its potential biological activity and the presence of a fluorine atom, which can significantly alter the molecule's properties and reactivity .

Synthesis Analysis

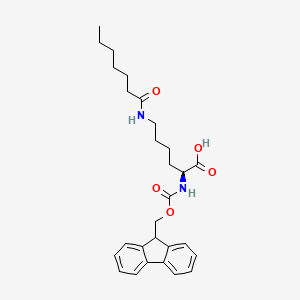

The synthesis of related fluorophenyl piperazine derivatives has been reported in various studies. For instance, a method for synthesizing sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones . Another study describes the synthesis of a piperazine-1-yl-1H-indazole derivative through a simple and efficient process, which is characterized by spectral analysis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

Quantum chemical insights into the molecular structure of related compounds have been provided using density functional theory (DFT) methods. For example, the equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments of a similar anti-COVID-19 molecule have been carried out, revealing the importance of hydrogen-bonded interactions and the influence of the fluorine atom on the molecule's geometry .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

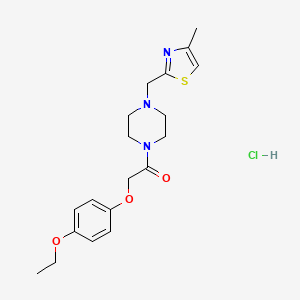

The physical and chemical properties of fluorophenyl piperazine derivatives can be diverse. For instance, the binding affinity of a synthesized pyrazolopyridine derivative to dopamine receptors indicates potential as a ligand, suggesting that similar compounds may also exhibit significant biological activity . Additionally, the synthesis of a radiolabeled compound for imaging dopamine D4 receptors highlights the importance of the fluorophenyl piperazine structure in neuroreceptor binding studies .

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Reactions

Thionation processes using P4S10-pyridine complexes in solvents like acetonitrile and dimethyl sulfone are highlighted in the synthesis of sulfur-containing compounds. This method is noted for its selectivity and efficiency in producing thionated derivatives of various substrates, including complex organic molecules (Bergman et al., 2011). Such synthetic methodologies could potentially apply to the derivatization or synthesis of compounds structurally related to 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one, emphasizing the importance of sulfur in medicinal chemistry and materials science.

Biological Activity

Compounds with the piperazine moiety often exhibit significant biological activities. For instance, platinum(II) and palladium(II) complexes with related ligands have shown promise in overcoming cisplatin resistance, displaying notable antibacterial effects and inducing DNA strand breakage, suggesting potential applications in cancer therapy (Kovala-Demertzi et al., 2003). This suggests that derivatives of this compound could be explored for similar antitumor properties.

Material Science and Supramolecular Chemistry

The study of sulfadiazine and pyridines forming co-crystals and salts demonstrates the utility of pyridine derivatives in crystal engineering. These structures show varied hydrogen-bond motifs and can exhibit chameleon-like behavior at the co-crystal–salt boundary (Elacqua et al., 2013). Research in this direction could open avenues for the development of new materials based on the structural framework of this compound, potentially useful in pharmaceuticals, electronics, or as catalysts.

Zukünftige Richtungen

Given the complexity and potential biological activity of this compound, future research could focus on elucidating its synthesis process, exploring its chemical reactivity, determining its mechanism of action, and assessing its safety profile. Such studies could provide valuable insights into the potential applications of this compound in various fields .

Eigenschaften

IUPAC Name |

4-[2-(4-fluorophenyl)sulfanylacetyl]-1-pyridin-3-ylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAYDPUZXEJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)CSC2=CC=C(C=C2)F)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)

![ethyl 2-methyl-5-((perchlorobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2534399.png)

![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)

![2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2534404.png)

![[2-(4-Isopropylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2534407.png)